2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-6-4-3-5-10(11)7-13(18)17-12-8-14(20-2)16-9-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZYIWQHGVFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 6-methoxypyrimidin-4-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(2-formylphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide or 2-(2-carboxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)ethylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substitutions
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Structure: Replaces the pyrimidine ring with a quinazoline sulfonyl group and incorporates a pyrrolidine moiety. Activity: Exhibits potent anticancer activity (IC₅₀ < 10 µM) against HCT-116 and MCF-7 cell lines, attributed to the sulfonyl group’s hydrogen-bonding capacity and quinazoline’s planar structure .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- Structure : Substitutes the pyrimidine with a benzothiazole ring bearing a trifluoromethyl group.
- Synthesis : Prepared via microwave-assisted coupling (54% yield) .
- Comparison : The trifluoromethyl group increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound’s methoxy-pyrimidine .
Heterocyclic Modifications
- 2-[2-(Hexylthio)-1H-benzo[d]imidazole-1-yl]-N-[2-(2-methoxyphenyl)-4-oxothiazolidin-3-yl]acetamide (Compound 15) Structure: Features a benzimidazole-thiazolidinone hybrid. Activity: Shows α-glucosidase inhibition (IC₅₀ = 8.2 µM), critical for antidiabetic applications. The thiazolidinone ring contributes to enzyme interaction . Comparison: The target compound lacks the thiazolidinone moiety, suggesting divergent therapeutic applications but similar synthetic flexibility for heterocyclic integration .
Substituent Position and Electronic Effects
- 2-(4-Methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Pharmacological Activity Trends
Anticancer Activity :
- Target Compound : Predicted to inhibit kinases (e.g., EGFR or CDKs) due to pyrimidine’s resemblance to purine bases, though direct data are lacking .
- Compound 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide) : IC₅₀ = 6.7 µM against PC-3 prostate cancer cells, suggesting that sulfonyl and piperidine groups enhance cytotoxicity .
Synthetic Yields :
Data Table: Key Properties of Comparable Acetamides
Biological Activity
2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, while also providing a detailed analysis of its pharmacological implications.
Chemical Structure
The compound's structure is characterized by:
- A methoxyphenyl group
- An acetamide functional group
- A methoxypyrimidine moiety
This unique arrangement contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
- Anticancer Effects : Demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Action : Influences inflammatory pathways, potentially reducing inflammation in various conditions.
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Gene Expression Regulation : Alters the expression of genes associated with cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial effects of the compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound has potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Effects
In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be 15 µM, indicating a potent anticancer effect.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Anti-inflammatory Studies
Research conducted on animal models showed that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its anti-inflammatory potential.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), pyrimidine protons (δ 8.0–8.5 ppm), and acetamide carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and NH stretching (3200–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
What strategies mitigate side reactions during synthesis?
Q. Advanced
- Temperature control : Avoid exceeding 80°C to prevent decomposition of methoxy groups .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to block unwanted nucleophilic attacks .
- Catalyst optimization : Employ palladium catalysts for selective cross-coupling reactions, minimizing byproducts .
- In-situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
Which functional groups are critical for bioactivity, and how are they studied?
Q. Basic
- Methoxy groups : Enhance lipophilicity and membrane permeability; evaluated via logP assays .
- Pyrimidine ring : Acts as a hydrogen-bond acceptor; studied in enzyme inhibition assays (e.g., kinase targets) .
- Acetamide linker : Facilitates target binding; modified via SAR studies using methyl or halogen substitutions .
Biological relevance is confirmed through docking simulations (e.g., AutoDock Vina) and in vitro cytotoxicity assays .
How to design experiments to evaluate enzyme inhibition mechanisms?
Q. Advanced
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- IC₅₀ determination : Use dose-response curves (0.1–100 µM) in fluorogenic assays (e.g., for proteases) .
- Thermal shift assays : Monitor target protein melting shifts to assess binding affinity .
- Control experiments : Include positive controls (e.g., staurosporine for kinases) and inactive enantiomers to validate specificity .
What solvents and catalysts optimize yield in key reaction steps?
Q. Basic
- Solvents :
- DMF : For SNAr reactions (pyrimidine activation) .
- Ethanol/water : For eco-friendly recrystallization .
- Catalysts :
- K₂CO₃ : Facilitates deprotonation in condensation steps .
- Palladium(II) acetate : For Suzuki-Miyaura cross-coupling in derivative synthesis .
How to scale up synthesis without compromising yield or purity?
Q. Advanced
- Flow chemistry : Use continuous flow reactors for exothermic reactions (e.g., thioether formation) to improve heat dissipation .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization engineering : Optimize anti-solvent addition rates (e.g., water in ethanol) to control particle size and purity .
What stability considerations are critical for long-term storage?
Q. Basic
- Storage conditions : -20°C under argon in amber vials to prevent oxidation of methoxy groups .
- Degradation pathways : Hydrolysis of the acetamide moiety in acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH) .
How to analyze structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and pyrimidine rings .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
- Biological profiling : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
